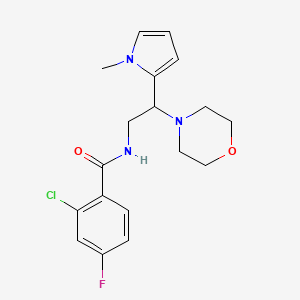

2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Description

This compound features a benzamide core substituted with chloro and fluoro groups at the 2- and 4-positions, respectively. The amide nitrogen is linked to a morpholinoethyl group and a 1-methyl-1H-pyrrole moiety. Morpholino groups are known to enhance solubility and metabolic stability, while pyrrole rings may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(20)11-15(14)19/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCQAPVFCNOWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, with the CAS number 1049462-26-1, is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₁ClFN₃O₂

- Molecular Weight : 365.8 g/mol

- Structure : The compound features a benzamide core with a chloro and fluoro substituent, along with a morpholinoethyl side chain linked to a pyrrole moiety.

The biological activity of 2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer progression and other diseases.

Biological Activity Data

Case Studies

- RET Kinase Inhibition :

-

Anticancer Efficacy :

- In vitro studies revealed that 2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide effectively induced apoptosis in several cancer cell lines, suggesting its role as an anticancer agent. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains, including drug-resistant ones. Results indicated significant antimicrobial activity, comparable to established antibiotics, which highlights its potential for development as a new class of antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related benzamide derivatives, focusing on substituent variations and their impact on physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to and .

Analysis of Substituent Effects

Morpholinoethyl vs. Fluorophenyl Ethyl (): The target compound’s morpholinoethyl group introduces a polar, six-membered ring, likely improving aqueous solubility compared to the lipophilic 4-fluorophenyl ethyl group in . This substitution may reduce logP (estimated ~3.8 vs. 3.614) while increasing hydrogen-bond acceptors (5 vs. 2), enhancing interactions with polar targets .

Pyridazinyl-Pyrazole Substituent (): The pyridazinyl-pyrazole group in increases molecular weight (360.77 vs. ~377.8) and hydrogen-bond acceptors (6 vs. 5). This heteroaromatic system may confer selectivity for kinases or nucleotide-binding proteins, whereas the target compound’s morpholino-pyrrole combination might favor GPCR or protease targets .

Complex Heterocyclic Derivatives (): Example 53 () and compounds in feature extended aromatic systems (e.g., chromen, thiazole, isoxazole). In contrast, the target compound’s smaller size and balanced lipophilicity may improve CNS bioavailability .

Pharmacokinetic and Therapeutic Implications

- Solubility and Bioavailability: The morpholino group in the target compound likely enhances solubility compared to fluorophenyl or pyridazinyl analogs, reducing precipitation risks in vivo .

- Metabolic Stability: Pyrrole rings are susceptible to oxidative metabolism, but the 1-methyl group may mitigate this, extending half-life relative to unmethylated analogs.

- Target Selectivity: The absence of charged groups (e.g., sulfonamide in ) suggests the target compound may avoid off-target interactions with anion-binding proteins, improving specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.